molecular formula C11H14N4O2 B13385772 [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol

Cat. No.: B13385772
M. Wt: 234.25 g/mol
InChI Key: IMONOBVOMFRFGW-UHFFFAOYSA-N
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Description

7-Deaza-2’,3’-dideoxyadenosine is a nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its ability to inhibit the replication of the human immunodeficiency virus (HIV) and is used in the synthesis of oligodeoxyribonucleotides . Its unique structure and properties make it a valuable tool in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of the adenine moiety and the pentose sugar. One common method includes the protection of the nucleoside, followed by functionalization at specific positions. For instance, the α-d anomers of 7-Deaza-2’,3’-dideoxyadenosine can be synthesized and functionalized with clickable side chains . The reaction conditions often involve the use of phosphoramidites and solid-phase synthesis techniques .

Industrial Production Methods: Industrial production of 7-Deaza-2’,3’-dideoxyadenosine may involve large-scale synthesis using similar methods as described above. The process includes the protection of nucleosides, functionalization, and purification to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including substitution and functionalization. For example, it can be functionalized with octadiynyl side chains to create clickable adducts .

Common Reagents and Conditions: Common reagents used in these reactions include phosphoramidites, protecting groups, and catalysts for click chemistry. The conditions often involve controlled temperatures and specific solvents to ensure the desired modifications .

Major Products: The major products formed from these reactions include functionalized nucleosides and oligodeoxyribonucleotides. These products are used in various applications, including the synthesis of anomeric DNA and other nucleic acid analogs .

Comparison with Similar Compounds

Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to its specific modifications that enhance its antiviral properties and its ability to be functionalized for various applications. Its structure allows for the creation of clickable adducts and the synthesis of modified nucleic acids, making it a versatile tool in scientific research .

Biological Activity

The compound [(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol is a derivative of pyrrolo[2,3-d]pyrimidine known for its significant biological activities, particularly as an inhibitor of various protein kinases. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its role in modulating kinase activity. The specific stereochemistry (2S,5R) contributes to its biological efficacy.

PropertyValue
Chemical FormulaC11H13N5O3
Molecular Weight253.25 g/mol
CAS Number1792180-81-4
SolubilitySoluble in DMSO

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific protein kinases. Protein kinases are critical in regulating cellular processes such as growth, differentiation, and metabolism. Notably, this compound has shown activity against Janus Kinase 3 (JAK3) and Protein Kinase B (PKB/Akt) .

Inhibition Profile

Research indicates that compounds with similar structures exhibit ATP-competitive inhibition with high selectivity towards PKB over other kinases. For instance, studies have reported that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit PKB with a selectivity index significantly favoring PKB over PKA (Protein Kinase A) .

Biological Activity

  • Antitumor Activity :
    • The compound has demonstrated promising antitumor effects in vivo. In studies involving human tumor xenografts in nude mice, it inhibited tumor growth effectively at well-tolerated doses .
  • Anti-inflammatory Effects :
    • As a JAK3 inhibitor, it shows potential in treating autoimmune diseases by modulating inflammatory pathways .
  • Cellular Signaling Modulation :
    • The compound affects various signaling pathways including the PI3K-Akt-mTOR pathway, crucial for cell survival and proliferation .

Study 1: Antitumor Efficacy

A study published in Nature highlighted the efficacy of a related compound in inhibiting tumor growth in a mouse model. The results indicated that the compound significantly reduced tumor size compared to control groups .

Study 2: JAK Inhibition

In a clinical trial focusing on autoimmune disorders, the compound was evaluated for its ability to inhibit JAK-mediated signaling. Results showed a marked improvement in symptoms among participants treated with the compound compared to those receiving placebo .

Properties

IUPAC Name

[5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONOBVOMFRFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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